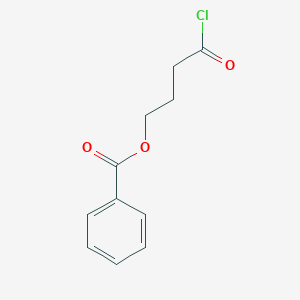
4-Chloro-4-oxobutyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-4-oxobutyl benzoate is an organic compound with the molecular formula C11H11ClO3. It is a derivative of benzoic acid, where the benzoate group is esterified with 4-chloro-4-oxobutanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-4-oxobutyl benzoate typically involves the esterification of benzoic acid with 4-chloro-4-oxobutanol. One common method includes the following steps:
Esterification Reaction: Benzoic acid is reacted with 4-chloro-4-oxobutanol in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Reaction Conditions: The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation. The reaction mixture is then purified by distillation or recrystallization to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-4-oxobutyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-chlorobenzoic acid and other oxidation products.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, forming 4-chloro-4-hydroxybutyl benzoate.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN) or thiourea.
Major Products Formed
Oxidation: 4-Chlorobenzoic acid
Reduction: 4-Chloro-4-hydroxybutyl benzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-Chloro-4-oxobutyl benzoate has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the manufacture of specialty chemicals and as a precursor in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 4-chloro-4-oxobutyl benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobutyl benzoate: Similar in structure but lacks the carbonyl group at the 4-position.
4-Chloromethyl benzoate: Contains a chloromethyl group instead of the 4-chloro-4-oxobutyl group.
Uniqueness
4-Chloro-4-oxobutyl benzoate is unique due to the presence of both a chlorine atom and a carbonyl group in its structure. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications.
Eigenschaften
Molekularformel |
C11H11ClO3 |
|---|---|
Molekulargewicht |
226.65 g/mol |
IUPAC-Name |
(4-chloro-4-oxobutyl) benzoate |
InChI |
InChI=1S/C11H11ClO3/c12-10(13)7-4-8-15-11(14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI-Schlüssel |
BQJRSEKOJSQTAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCCCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


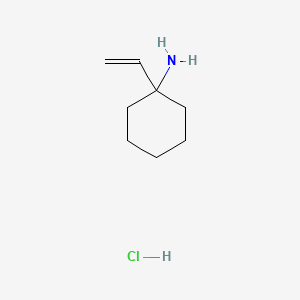
![Tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13462666.png)
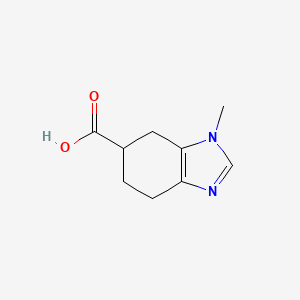
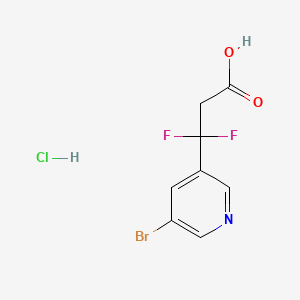
![3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13462684.png)
![5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13462690.png)
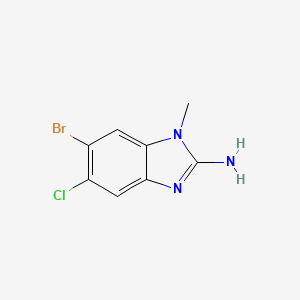
![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13462700.png)

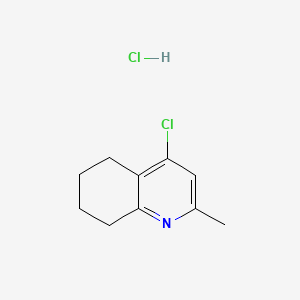

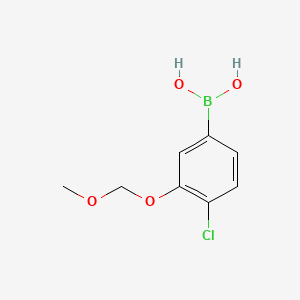
![[5-(Naphthalen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13462735.png)

